Lipophilicity Difference vs. p-Methoxy Analog
The target compound exhibits a computed XLogP3 of 3.3, which places it substantially higher on the lipophilicity scale than the commonly catalogued para‑methoxy analog 1‑(tert‑butylamino)‑3‑(4‑methoxyphenoxy)propan‑2‑ol (CID 191164), which has an XLogP3‑AA of 1.8 [1][2]. Because logP is a major determinant of β‑adrenoceptor subtype selectivity and passive membrane permeability in the phenoxypropanolamine series, this 1.5‑unit difference cannot be disregarded in SAR campaigns [3].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1‑(tert‑butylamino)‑3‑(4‑methoxyphenoxy)propan‑2‑ol (CID 191164): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +1.5 (target is ~32‑fold more lipophilic) |
| Conditions | PubChem‑computed XLogP3 values (algorithm 3.0) |
Why This Matters
A 1.5‑unit increase in logP can shift β₁/β₂ selectivity and tissue distribution; using a lower‑logP analog will alter the pharmacological profile and may invalidate SAR conclusions.
- [1] PubChem CID 2769808, XLogP3 = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/2769808#section=Computed-Properties (accessed 2026-04-30). View Source
- [2] PubChem CID 191164, M 66,368, XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/191164#section=Computed-Properties (accessed 2026-04-30). View Source
- [3] Sada et al. Effects of para-substituted beta-adrenoceptor blocking agents ... correlation between logP and ED20. Scilit. https://www.scilit.net/publications/953deb0058d541843137570dcd4bc4a7 (accessed 2026-04-30). View Source
